2-Chloro-1,3,5-triazine

Descripción general

Descripción

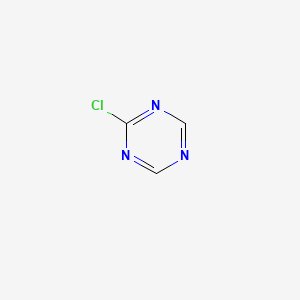

2-Chloro-1,3,5-triazine is a chlorinated derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. It is a significant intermediate in the synthesis of various chemicals, including herbicides, dyes, and pharmaceuticals. The compound is known for its reactivity, particularly in nucleophilic substitution reactions, making it a valuable building block in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chloro-1,3,5-triazine can be synthesized through the trimerization of cyanogen chloride or cyanamide. The reaction typically involves the use of a catalyst and controlled temperature conditions to ensure the formation of the triazine ring .

Industrial Production Methods: In industrial settings, this compound is often produced from cyanuric chloride. The process involves the chlorination of cyanuric acid, followed by purification steps to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-1,3,5-triazine primarily undergoes nucleophilic substitution reactions. The chlorine atom in the compound is highly reactive and can be replaced by various nucleophiles, including amines, alcohols, and thiols .

Common Reagents and Conditions:

Alcohols and Thiols: These reactions can be carried out under mild conditions, often at room temperature, using solvents like dichloromethane.

Major Products: The major products of these reactions are substituted triazines, which can be further functionalized for various applications .

Aplicaciones Científicas De Investigación

2-Chloro-1,3,5-triazine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Chloro-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions. The chlorine atom is readily replaced by nucleophiles, leading to the formation of various substituted triazines. These reactions are facilitated by the electron-deficient nature of the triazine ring, which makes it highly reactive towards nucleophiles .

Comparación Con Compuestos Similares

2,4,6-Trichloro-1,3,5-triazine: Used as a precursor for herbicides and reactive dyes.

2-Chloro-4,6-dimethoxy-1,3,5-triazine: Utilized in peptide coupling and ester synthesis.

2,4-Dichloro-6-methoxy-1,3,5-triazine: Applied in the synthesis of various organic compounds.

Uniqueness: 2-Chloro-1,3,5-triazine is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. This makes it a versatile intermediate in the synthesis of a wide range of chemical products .

Actividad Biológica

2-Chloro-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound belongs to the triazine family of compounds, which are characterized by a six-membered ring containing three nitrogen atoms. This structural feature contributes to its reactivity and biological activity. The compound has been investigated for various applications, including its role as an anticancer agent and its potential in treating neurodegenerative diseases.

Anticancer Properties

Research indicates that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. A study synthesized several nitrogen mustard analogs containing the triazine core and evaluated their antiproliferative activities. The results demonstrated that compounds with multiple 2-chloroethylamine groups showed enhanced activity against estrogen-dependent breast cancer cells (MCF-7) compared to standard chemotherapeutics .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 0.051 | Alkylation of nucleophilic sites |

| B | A549 (Lung Cancer) | 0.067 | Induction of apoptosis |

| C | HeLa (Cervical) | 0.114 | Inhibition of DNA synthesis |

Neuroprotective Effects

Recent studies have highlighted the potential of this compound derivatives in treating Alzheimer's disease (AD) . Compounds have been shown to inhibit key enzymes involved in the pathogenesis of AD, such as acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). For instance, a derivative exhibited an AChE IC50 value of 0.055 µM and a BACE1 IC50 value of 9.00 µM, indicating strong inhibitory potential .

Table 2: Enzyme Inhibition by Triazine Derivatives

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| D | 0.055 | 11.09 |

| E | 0.065 | 14.25 |

| F | 0.387 | 9.00 |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Alkylating Agents : The presence of chloroethyl groups allows these compounds to act as alkylating agents that can modify DNA and proteins, leading to cytotoxicity in cancer cells .

- Enzyme Inhibition : The triazine core facilitates interactions with enzyme active sites through hydrogen bonding and hydrophobic interactions . For example, binding studies have shown that specific amino acids within the catalytic sites of AChE and BACE1 are critical for the inhibitory action.

Case Study 1: Antiviral Activity

In a study focusing on antiviral properties, derivatives based on the triazine structure demonstrated significant activity against plant viruses such as Potato Virus Y (PVY). Compounds were evaluated for their curative and protective effects in vivo, showing comparable efficacy to established antiviral agents .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various triazine derivatives against bacterial strains like Staphylococcus aureus and Escherichia coli. Results indicated that certain substitutions on the triazine ring enhanced antimicrobial efficacy significantly compared to controls .

Propiedades

IUPAC Name |

2-chloro-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3/c4-3-6-1-5-2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSVYUUXJSMGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210524 | |

| Record name | 2-Chloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6153-86-2 | |

| Record name | s-Triazine, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.